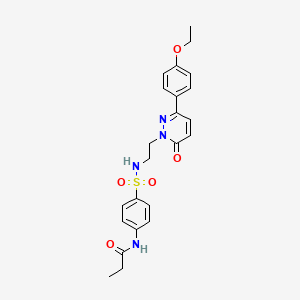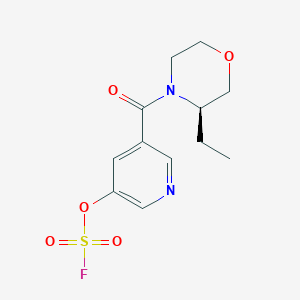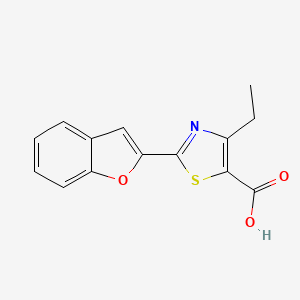
2-(1-ベンゾフラン-2-イル)-4-エチル-1,3-チアゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring
科学的研究の応用
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some benzofuran derivatives have been found to have antioxidant activity, which involves the scavenging of free radicals . .
Result of Action
The result of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their fusion. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
化学反応の分析
Types of Reactions
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the benzofuran ring .
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole ring but differ in the fused aromatic ring, leading to different biological activities.
Benzofuran derivatives: Compounds with only the benzofuran ring exhibit different chemical reactivity and biological properties compared to those with an additional thiazole ring.
Uniqueness
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .
特性
IUPAC Name |
2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJMKXQEMIUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
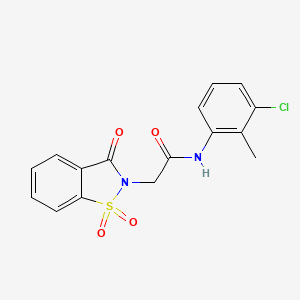
![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)
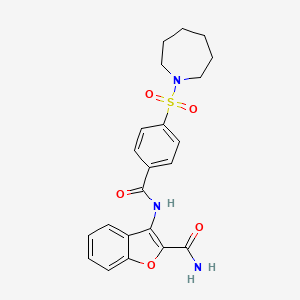
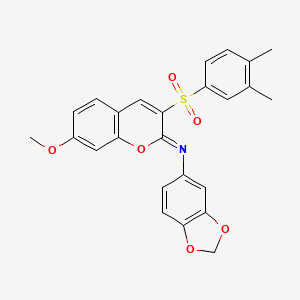
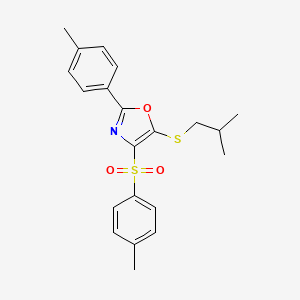
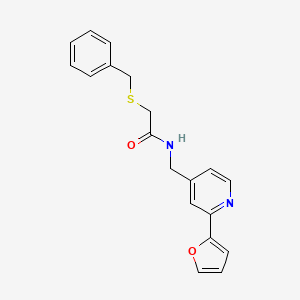
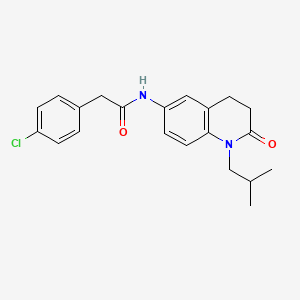
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)
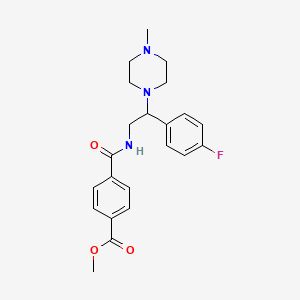
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)
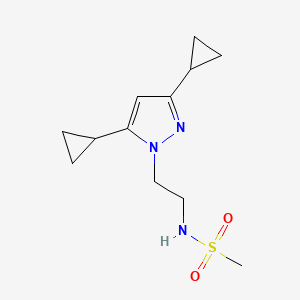
![(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2522960.png)
